molecular formula C20H28N4O3 B10765388 AB-CHMINACA metabolite M1B CAS No. 2131173-54-9

AB-CHMINACA metabolite M1B

Cat. No.: B10765388
CAS No.: 2131173-54-9
M. Wt: 372.5 g/mol
InChI Key: JPYMZGZGKXHPPL-KVULBXGLSA-N
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Description

AB-CHMINACA metabolite M1B is a synthetic cannabinoid metabolite. It is a derivative of AB-CHMINACA, a potent agonist of the central cannabinoid receptor type 1 (CB1). This compound is primarily studied in the context of forensic toxicology and drug metabolism research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of AB-CHMINACA metabolite M1B involves the biotransformation of AB-CHMINACA. This process can be carried out using human liver microsomes or other biotransformation systems such as zebrafish models . The reaction conditions typically involve incubation with the parent compound, AB-CHMINACA, under controlled conditions to facilitate the formation of the metabolite.

Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound due to its primary use in research. The compound is synthesized in laboratory settings for analytical and forensic purposes .

Chemical Reactions Analysis

Types of Reactions: AB-CHMINACA metabolite M1B undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The primary product formed from these reactions is the hydroxylated metabolite, which retains the core structure of AB-CHMINACA but with additional hydroxyl groups .

Scientific Research Applications

AB-CHMINACA metabolite M1B is primarily used in forensic toxicology to identify and quantify the presence of AB-CHMINACA in biological specimens. It is also used in research to understand the metabolism and pharmacokinetics of synthetic cannabinoids . Additionally, it serves as a reference standard in analytical chemistry for the development of detection methods .

Mechanism of Action

The mechanism of action of AB-CHMINACA metabolite M1B involves its interaction with the cannabinoid receptor type 1 (CB1). As a metabolite, it is less potent than the parent compound but still retains some affinity for the receptor. The biotransformation of AB-CHMINACA to its metabolites, including M1B, is primarily mediated by hepatic enzymes .

Comparison with Similar Compounds

Uniqueness: AB-CHMINACA metabolite M1B is unique due to its specific hydroxylation pattern, which distinguishes it from other metabolites and synthetic cannabinoids. This unique structure aids in its identification and quantification in forensic and analytical applications .

Properties

CAS No.

2131173-54-9

Molecular Formula

C20H28N4O3

Molecular Weight

372.5 g/mol

IUPAC Name

N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-[(3-hydroxycyclohexyl)methyl]indazole-3-carboxamide

InChI

InChI=1S/C20H28N4O3/c1-12(2)17(19(21)26)22-20(27)18-15-8-3-4-9-16(15)24(23-18)11-13-6-5-7-14(25)10-13/h3-4,8-9,12-14,17,25H,5-7,10-11H2,1-2H3,(H2,21,26)(H,22,27)/t13?,14?,17-/m0/s1

InChI Key

JPYMZGZGKXHPPL-KVULBXGLSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CC3CCCC(C3)O

Canonical SMILES

CC(C)C(C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CC3CCCC(C3)O

Origin of Product

United States

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